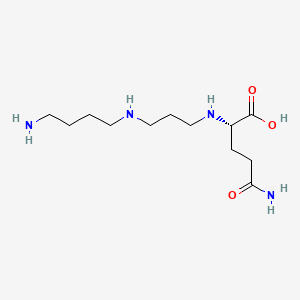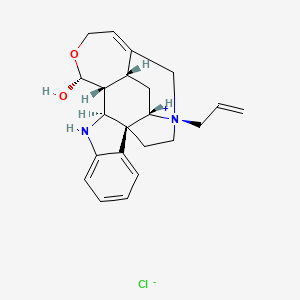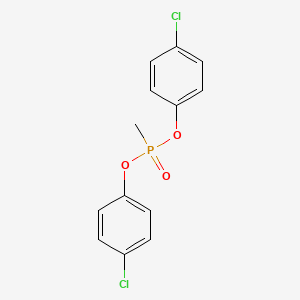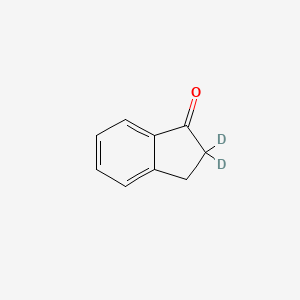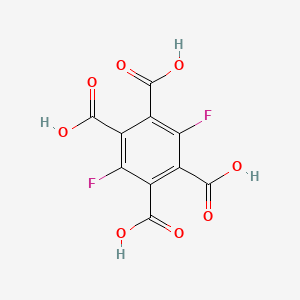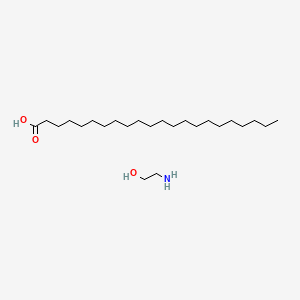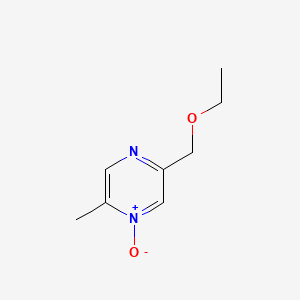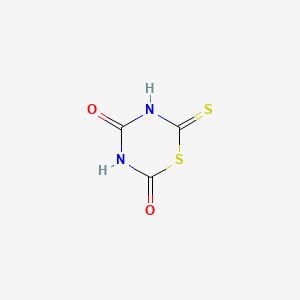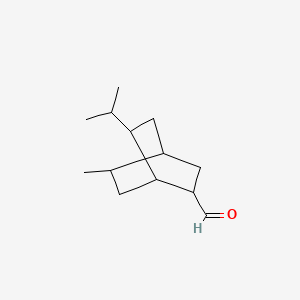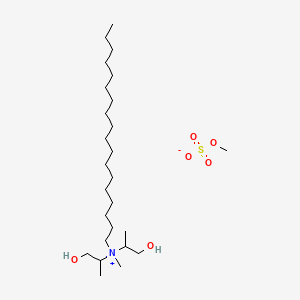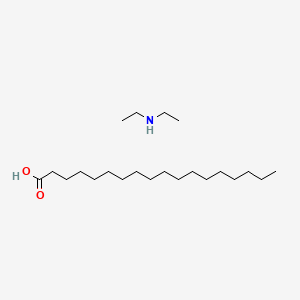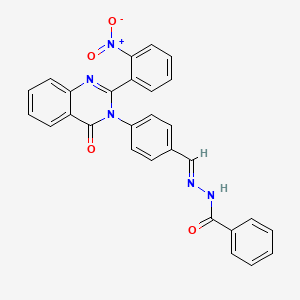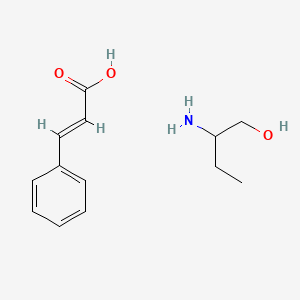
Einecs 301-862-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 301-862-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
The preparation methods for Einecs 301-862-3 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal results. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and purification systems to obtain the compound in significant quantities. The process is designed to be efficient and cost-effective.
Analyse Des Réactions Chimiques
Einecs 301-862-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents. Common reagents include halogenating agents and alkylating agents.
Common Reagents and Conditions: The reactions are often carried out in organic solvents under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rates and selectivity.
Applications De Recherche Scientifique
Einecs 301-862-3 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in drug development and therapeutic research. It may be investigated for its pharmacological properties and potential health benefits.
Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals. Its unique properties make it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of Einecs 301-862-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Einecs 301-862-3 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include Einecs 301-861-2 and Einecs 301-863-4. These compounds may share some chemical properties but differ in their specific applications and reactivity.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry. Its versatility and effectiveness set it apart from other similar compounds.
Propriétés
Numéro CAS |
94086-73-4 |
|---|---|
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-aminobutan-1-ol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C4H11NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-4(5)3-6/h1-7H,(H,10,11);4,6H,2-3,5H2,1H3/b7-6+; |
Clé InChI |
XFVRXVHEUUTSLM-UHDJGPCESA-N |
SMILES isomérique |
CCC(CO)N.C1=CC=C(C=C1)/C=C/C(=O)O |
SMILES canonique |
CCC(CO)N.C1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



